molecular formula C17H21N5O2 B15037087 N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide

N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide

Cat. No.: B15037087
M. Wt: 327.4 g/mol
InChI Key: ZJIQBIXGHAXABP-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl and ethoxy groups, making it a valuable subject for research in chemistry, biology, and industry.

Preparation Methods

The synthesis of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Final Assembly: The final step involves coupling the pyrimidine derivative with acetamide under suitable reaction conditions.

Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization.

Chemical Reactions Analysis

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE can be compared with similar compounds such as:

The uniqueness of N-[(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-ETHOXYPHENYL)AMINO]METHYLIDENE]ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethoxyphenyl)carbamimidoyl]acetamide

InChI

InChI=1S/C17H21N5O2/c1-5-24-15-8-6-14(7-9-15)21-17(20-13(4)23)22-16-18-11(2)10-12(3)19-16/h6-10H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

ZJIQBIXGHAXABP-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C

solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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